molecular formula C16H27N3O2S B2760583 tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate CAS No. 1289385-87-0

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

Cat. No.: B2760583
CAS No.: 1289385-87-0
M. Wt: 325.47
InChI Key: HYOHYHVBRSKCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is a complex organic compound that features a thiazole ring, a piperidine ring, and a carbamate group. The thiazole ring is known for its presence in various biologically active molecules, while the piperidine ring is a common structural motif in many pharmaceuticals. The carbamate group is often used in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate. Finally, the carbamate group is introduced by reacting the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbamate group can improve its stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is unique due to its combination of a thiazole ring, a piperidine ring, and a carbamate group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-8-11-22-14)19-9-6-13(7-10-19)18(5)15(20)21-16(2,3)4/h8,11-13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHYHVBRSKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.